molecular formula C11H16Cl2OSi B142675 3-(4-Methoxyphenyl)propylmethyldichlorosilane CAS No. 134438-26-9

3-(4-Methoxyphenyl)propylmethyldichlorosilane

Cat. No. B142675
M. Wt: 263.23 g/mol
InChI Key: HDYGTUBIAPFWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methoxyphenyl)propylmethyldichlorosilane involves various precursor molecules and reaction conditions. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved through the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of methoxyphenyl-based compounds as starting materials in such syntheses . Similarly, 1,3-bis [3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane was prepared by equilibrium copolymerization, which suggests a method for synthesizing polysiloxane derivatives that could be related to the target compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical methods. For example, the structure of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography, complemented by density functional theory (DFT) calculations . The crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was elucidated using single-crystal X-ray diffraction, and its molecular geometry and vibrational frequencies were calculated using DFT, showing good agreement with experimental data .

Chemical Reactions Analysis

The reactivity and interaction of these compounds with other molecules can be inferred from studies such as molecular docking and quantum chemical calculations. For instance, the molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol provide insights into the biological effects and intramolecular charge transfer . The antimicrobial study of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one also reveals the compound's potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The nonlinear optical properties of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were predicted to be greater than those of urea, indicating potential applications in optical materials . The HOMO-LUMO energy gap and chemical reactivity parameters of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one were studied using DFT, providing information on the electronic properties of the compound .

Case Studies

While the provided papers do not directly mention case studies involving 3-(4-Methoxyphenyl)propylmethyldichlorosilane, they do offer insights into the synthesis, characterization, and properties of structurally related compounds. These studies can serve as a foundation for understanding the behavior of similar compounds in various applications, such as materials science and medicinal chemistry .

Scientific Research Applications

Band Gap Modifications in Functionalized Polymers

A study by Cleij, King, and Jenneskens (2000) in "Macromolecules" explores the modifications in band gap energy levels of polysilanes, which include compounds like poly(4-methoxyphenylmethylsilane). Such modifications are crucial for applications in optoelectronic devices, impacting the stability and interaction with inorganic substrates (Cleij, King, & Jenneskens, 2000).

Food Contact Material Safety

The EFSA Journal (2011) contains a study by Sundh et al. on the safety evaluation of alpha-dimethyl-3-(4'-hydroxy-3'-methoxyphenyl)propylsilyloxy, a related compound, for use in food contact materials. It concludes there is no safety concern for consumers when used as a comonomer in siloxane modified polycarbonate (Sundh et al., 2011).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) in "Molecules" investigate derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, revealing their antioxidant activity and anticancer potential against human glioblastoma and breast cancer cell lines, highlighting its potential in medical applications (Tumosienė et al., 2020).

Synthesis and Properties of Novel Polymers

A study by Wang and Weber (1993) in "Macromolecules" discusses the synthesis of 1-[ω-Methoxyoligo(oxyethylene)propyl]-1-methyl-1-silacyclopent-3-enes, related to 3-(4-Methoxyphenyl)propylmethyldichlorosilane. This research is significant for developing novel polymers with unique properties, such as low glass transition temperatures (Wang & Weber, 1993).

Development of Oligo(dimethylsiloxanes) with Terminal Hydroxyphenyl Groups

Research by Zheneva et al. (2004) in "Polymer Science" examines α,ω-bis[3-(4-Hydroxy-3-methoxyphenyl)propyl]oligodimethylsiloxanes. This study is relevant for understanding the synthesis and kinetics of oligodimethylsiloxanes, which are important in various industrial applications (Zheneva et al., 2004).

Safety And Hazards

This compound is classified as causing severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, and eye protection when handling it . It should not be inhaled, and hands should be washed thoroughly after handling . It reacts violently with water, and hydrogen chloride may be formed by reaction with water and moisture in air .

properties

IUPAC Name

dichloro-[3-(4-methoxyphenyl)propyl]-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2OSi/c1-14-11-7-5-10(6-8-11)4-3-9-15(2,12)13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYGTUBIAPFWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propylmethyldichlorosilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)propylmethyldichlorosilane
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)propylmethyldichlorosilane

Citations

For This Compound
4
Citations
JM Park, RV Subramanian… - Journal of adhesion …, 1994 - Taylor & Francis
In connection with a study of the fiber reinforcement of wood, a number of silane coupling agents were evaluated in the bonding of basalt fibers to phenolic and isocyanate resins most …
Number of citations: 62 www.tandfonline.com
JM Park, RV Subramanian - Journal of adhesion science and …, 1994 - Taylor & Francis
The internal reinforcement of Douglas-fir by glass or basalt fibers impregnated with resorcinol-phenol-formaldehyde or polymeric diphenylmethanediisocyanate bonding resins has …
Number of citations: 7 www.tandfonline.com
JM Park - 1991 - search.proquest.com
The objective of the research was to identify the critical parameters relating to silane coupling agent application to achieve an efficient reinforcement of wood using basalt and E-glass …
Number of citations: 0 search.proquest.com
Q Liu - 2006 - search.proquest.com
A high efficiency rig was designed and built for in-plane permeability measurement of fabric materials. A new data derivation procedure to acquire the flow fluid pattern in the experiment …
Number of citations: 9 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.